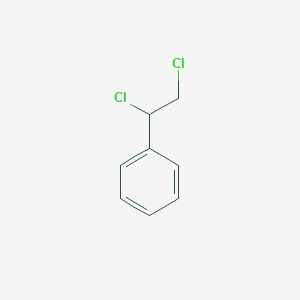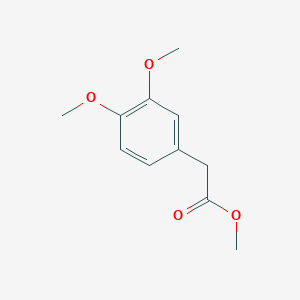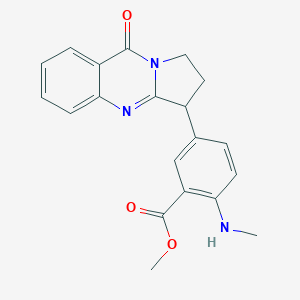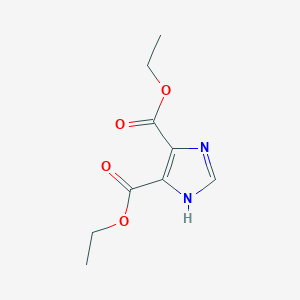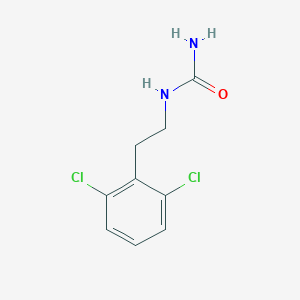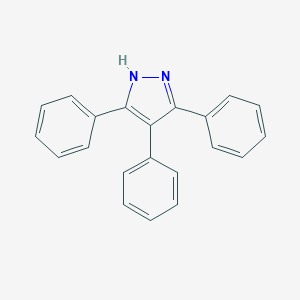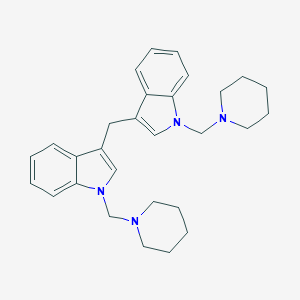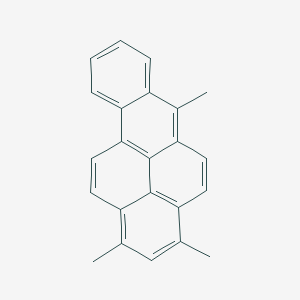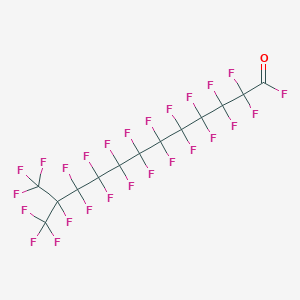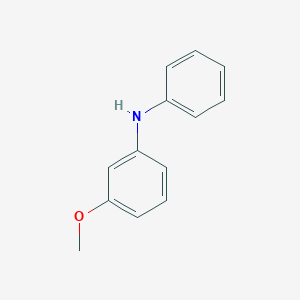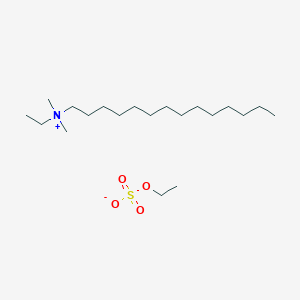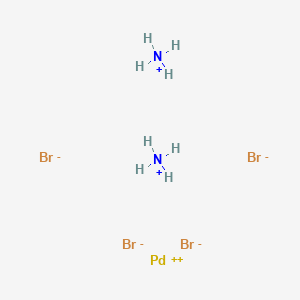
Diammonium tetrabromopalladate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium tetrabromopalladate(2-) is a chemical compound with the molecular formula (NH4)2PdBr4. It is a dark red crystalline powder that is soluble in water and ethanol. This compound has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of diammonium tetrabromopalladate(2-) is not well understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria. It may also act as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
Diammonium tetrabromopalladate(2-) has been shown to have antimicrobial properties against various bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of cancer cells in vitro. However, the compound's effects on human biochemistry and physiology are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Diammonium tetrabromopalladate(2-) has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily verified using X-ray diffraction analysis and elemental analysis. However, the compound's effects on human biochemistry and physiology are not well understood, and its potential toxicity must be carefully considered.
Orientations Futures
There are several future directions for research on diammonium tetrabromopalladate(2-). One area of interest is its potential use as a catalyst in organic synthesis reactions. Another area of interest is its potential use in cancer treatment. Further research is needed to determine the compound's mechanism of action and its effects on human biochemistry and physiology. Additionally, the compound's potential toxicity must be carefully considered in future research.
Conclusion
In conclusion, diammonium tetrabromopalladate(2-) is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been investigated for its potential as a catalyst in organic synthesis, as well as for its antimicrobial properties and its potential use in cancer treatment. However, the compound's effects on human biochemistry and physiology are not well understood, and its potential toxicity must be carefully considered. Further research is needed to determine the compound's mechanism of action and its potential applications in scientific research.
Méthodes De Synthèse
Diammonium tetrabromopalladate(2-) can be synthesized by reacting palladium(II) chloride with ammonium bromide in the presence of hydrobromic acid. The reaction produces a dark red precipitate, which is then washed with water and dried under vacuum. The purity of the compound can be verified using X-ray diffraction analysis and elemental analysis.
Applications De Recherche Scientifique
Diammonium tetrabromopalladate(2-) has been used in various scientific research applications. It has been studied for its potential as a catalyst in organic synthesis, as well as for its antimicrobial properties. This compound has also been investigated for its potential use in cancer treatment.
Propriétés
Numéro CAS |
15661-00-4 |
|---|---|
Formule moléculaire |
Br4H8N2Pd |
Poids moléculaire |
462.1 g/mol |
Nom IUPAC |
diazanium;palladium(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
Clé InChI |
UQZGCQZNXUAIGZ-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Pd+2] |
SMILES canonique |
[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Pd+2] |
Autres numéros CAS |
15661-00-4 |
Synonymes |
diammonium tetrabromopalladate(2-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



